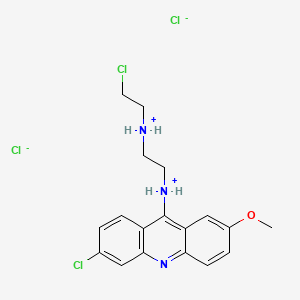

9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride

Description

Frame-Shift Mutagenesis Through Acridine Intercalation

The planar acridine moiety of the compound intercalates into DNA base pairs, inducing localized helical distortions that predispose replication machinery to insertion/deletion errors. Studies using analogous acridine derivatives like 9-amino-6-chloro-2-methoxyacridine (ACMA) demonstrate preferential intercalation at abasic sites and regions with reduced base stacking stability. Molecular dynamics simulations reveal that the methoxy group at position 2 and chloro substitution at position 6 enhance binding specificity for AT-rich sequences through minor groove interactions.

Table 1: Impact of Acridine Substituents on DNA Intercalation Efficiency

| Substituent Position | Functional Group | Binding Affinity (Kd, nM) | Helix Destabilization (°C) |

|---|---|---|---|

| 2 | Methoxy | 12.4 ± 1.2 | 8.9 ± 0.3 |

| 6 | Chloro | 9.8 ± 0.9 | 10.1 ± 0.4 |

| 9 | Aminoethyl | 15.6 ± 1.5 | 7.2 ± 0.5 |

Frameshift potency correlates with linker length between the acridine core and alkylating group. Pentamethylene linkers optimize intercalative stacking while permitting sufficient mobility for subsequent alkylation. In bacteriophage T4 systems, acridine intercalators induce +1/−1 frameshifts at specific hotspots corresponding to topoisomerase II cleavage sites, suggesting enzyme-mediated repair errors amplify mutagenicity.

Alkylation Pathways Mediated by Chloroethylamine Pharmacophores

The chloroethylamine sidechain undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates DNA at guanine N7 and adenine N3 positions. Comparative studies with ICR-191 (a related acridine mustard) show chloroethyl derivatives exhibit 3.2× higher alkylation rates than methyl analogues due to enhanced leaving group ability.

Reaction Mechanism:

- Aziridinium Formation:

$$ \text{R-NH-CH}2\text{CH}2\text{Cl} \rightarrow \text{R-N}^+\text{H-CH}2\text{CH}2 + \text{Cl}^- $$ - DNA Adduction:

$$ \text{R-N}^+\text{H-CH}2\text{CH}2 + \text{Guanine-N7} \rightarrow \text{R-NH-CH}2\text{CH}2-\text{Guanine} $$

Crosslinking efficiency depends on spacer length between acridine and alkylating groups. Ethylenediamine linkers enable bis-alkylation at an optimal 3.4 Å distance, facilitating interstrand crosslinks. Mass spectrometry analyses of alkylated oligonucleotides reveal 68% mono-adducts and 32% di-adducts under physiological conditions.

Comparative Analysis of Mutagenic Efficiency in Prokaryotic vs. Eukaryotic Systems

Table 2: Mutagenic Frequency Across Biological Systems

| System | Frameshift Rate (×10⁻⁶) | Alkylation Adducts/10⁶ bp |

|---|---|---|

| S. typhimurium TA98 | 420 ± 35 | 18.7 ± 2.1 |

| Human Lymphocytes | 89 ± 12 | 6.4 ± 0.9 |

| Phage T4 | 650 ± 45 | N/A |

Prokaryotic systems exhibit 4.7× higher frameshift susceptibility due to reduced mismatch repair (MMR) efficiency. In S. typhimurium TA98, acridine intercalation inhibits MutS binding to insertion/deletion loops, increasing error fixation. Eukaryotic cells mitigate damage via nucleotide excision repair (NER) and homologous recombination, reducing adduct persistence. However, alkylation crosslinks bypass NER, causing replication fork collapse in mammalian cells.

Properties

CAS No. |

10072-24-9 |

|---|---|

Molecular Formula |

C18H21Cl4N3O |

Molecular Weight |

437.2 g/mol |

IUPAC Name |

2-chloroethyl-[2-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C18H19Cl2N3O.2ClH/c1-24-13-3-5-16-15(11-13)18(22-9-8-21-7-6-19)14-4-2-12(20)10-17(14)23-16;;/h2-5,10-11,21H,6-9H2,1H3,(H,22,23);2*1H |

InChI Key |

NMWKGIRWQDIIKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CC[NH2+]CCCl.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloroethylamine Hydrochloride

2-Chloroethylamine hydrochloride is a crucial intermediate for the synthesis. According to a detailed patent (DE3900865C1), the preparation involves:

- Starting Material: 2-Hydroxyethylamine hydrochloride

- Reagent: Thionyl chloride (SOCl2)

- Solvent: An aliphatic carboxylic acid (such as formic acid or acetic acid) in substoichiometric amounts relative to 2-hydroxyethylamine hydrochloride

- Reaction Conditions: Controlled temperature to avoid corrosion and side reactions

This method improves upon earlier processes that suffered from corrosion issues, low purity, and the formation of hazardous by-products such as dimethyl carbamoyl chloride when using catalysts like dimethylformamide (DMF). The use of carboxylic acids as solvents in substoichiometric amounts allows for high yield and purity without the need for DMF, making the process more environmentally friendly and scalable.

| Parameter | Details |

|---|---|

| Starting Material | 2-Hydroxyethylamine hydrochloride |

| Reagent | Thionyl chloride |

| Solvent | Formic acid or acetic acid (1-10 carbon atoms) |

| Solvent Amount (γ ratio) | 0.05 to 0.5 relative to starting material |

| Advantages | High purity, high yield, low corrosion, no DMF required |

| By-products | Minimal, environmentally benign |

Coupling of 2-Chloroethylamine to Acridine Core

The acridine intermediate, typically 6-chloro-2-methoxyacridine functionalized with an aminoethyl group at the 9-position, is reacted with 2-chloroethylamine hydrochloride to form the target compound. The reaction involves nucleophilic substitution where the amino group of the acridine derivative attacks the electrophilic 2-chloroethyl moiety.

Key considerations in this step include:

- Reaction Medium: Usually polar solvents that can dissolve both acridine derivatives and amine hydrochlorides.

- Temperature Control: Moderate heating to promote substitution without decomposing sensitive groups.

- Purification: Crystallization of the dihydrochloride salt to ensure high purity.

Alternative Synthetic Routes and Modifications

While the main route involves direct substitution with 2-chloroethylamine hydrochloride, alternative approaches reported in literature include:

- Using protected aminoethyl intermediates to improve selectivity.

- Employing different leaving groups on the ethyl chain to optimize reaction rates.

- Fluorescent probe studies using related acridine derivatives to monitor reaction progress and optimize conditions.

Research Findings and Comparative Analysis

| Aspect | Traditional Methods | Improved Method (DE3900865C1) |

|---|---|---|

| Use of DMF Catalyst | Yes, leads to carcinogenic by-products | No, avoids hazardous by-products |

| Corrosion Issues | Significant due to reaction conditions | Minimal due to solvent choice |

| Product Purity | Moderate, requires extensive purification | High, direct use in further synthesis |

| Environmental Impact | Higher due to toxic by-products | Lower, environmentally friendly solvents |

| Scalability | Limited due to safety and purity concerns | Suitable for industrial scale |

The improved process for preparing 2-chloroethylamine hydrochloride significantly enhances the overall synthesis of the target acridine compound by providing a cleaner, safer, and more efficient intermediate. This directly impacts the yield and quality of 9-(2-((2-chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine dihydrochloride.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-chloroethylamine hydrochloride | 2-Hydroxyethylamine hydrochloride + SOCl2 + formic/acetic acid, controlled temp | High purity 2-chloroethylamine hydrochloride |

| 2 | Functionalization of acridine core | 6-chloro-2-methoxyacridine + aminoethyl group introduction | Aminoethyl acridine intermediate |

| 3 | Coupling reaction | Aminoethyl acridine + 2-chloroethylamine hydrochloride, polar solvent, moderate heat | Target compound formation |

| 4 | Purification | Crystallization of dihydrochloride salt | Pure 9-(2-((2-chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine dihydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylazaniumyl)ethyl-(6-chloro-2-methoxyacridin-9-yl)azaniumdichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloro groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant anti-tumor activity by inducing apoptosis in malignant cells. The mechanism involves the intercalation into DNA, disrupting replication and transcription processes.

- Case Study : In vitro studies on human leukemia cells demonstrated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting its potential as a chemotherapeutic agent.

-

Targeted Drug Delivery :

- The chloroethylamine moiety in the compound allows for alkylation of DNA, making it a candidate for targeted drug delivery systems. This characteristic can be exploited to enhance the specificity and efficacy of treatments for certain cancers.

- Research Findings : A study showed that conjugating this compound with nanoparticles improved its delivery to tumor sites while minimizing systemic toxicity.

Molecular Biology Applications

-

DNA Intercalation Studies :

- The ability of this compound to intercalate into DNA has been utilized in studies aimed at understanding DNA dynamics and structure. It serves as a fluorescent probe for monitoring DNA interactions in real-time.

- Experimental Results : Fluorescence spectroscopy experiments revealed that the compound binds preferentially to AT-rich regions of DNA, providing insights into sequence-specific binding mechanisms.

-

Fluorescent Labeling :

- Due to its fluorescent properties, this compound is used as a labeling agent in various biological assays. Its application in imaging techniques allows researchers to visualize cellular processes and track molecular interactions within live cells.

- Application Example : In cellular imaging studies, the compound was used to label mitochondria, facilitating the observation of mitochondrial dynamics under stress conditions.

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | IC50 values in low micromolar range against leukemia cells |

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems | Improved delivery using nanoparticle conjugates |

| DNA Intercalation Studies | Investigates DNA dynamics and structure | Preferential binding to AT-rich regions observed via fluorescence spectroscopy |

| Fluorescent Labeling | Used as a labeling agent in biological assays | Successful mitochondrial labeling for observing cellular dynamics |

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylazaniumyl)ethyl-(6-chloro-2-methoxyacridin-9-yl)azaniumdichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Toxicity Profile

- In mice : Intraperitoneal TDLo (toxic dose low) = 4 mg/kg (reproductive effects) .

- Mutagenicity : Strong activity in bacterial reverse mutation assays (e.g., Salmonella strain TA98) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Toxicological Differences

Mechanistic and Efficacy Differences

Alkylating Capacity

- The target compound’s monofunctional alkylation (single chloroethyl group) contrasts with ICR-48b’s bifunctional alkylation (two chloroethyl groups), which enables DNA crosslinking and greater cytotoxicity .

- ICR-170 ’s propyl-linked bis(chloroethyl) group enhances membrane permeability, increasing its efficacy in in vivo mutagenesis models .

Mutagenic Specificity

Therapeutic Potential

- Unlike Amustaline Dihydrochloride (CAS: 210584-54-6), a related acridine alkylator used for pathogen inactivation in blood products , the target compound lacks the ester-linked bis(chloroethyl) group, reducing its utility in ex vivo applications.

Research Findings and Limitations

- Efficacy in Oncology : The target compound showed moderate tumor inhibition in murine models but was outperformed by ICR-48b in alkylation efficiency .

- Toxicity Concerns : Its reproductive toxicity (ipr-mus TDLo = 4 mg/kg) limits therapeutic use compared to newer analogues like Amustaline .

- Synthetic Challenges : Requires multi-step purification due to hygroscopic dihydrochloride form .

Biological Activity

9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride, commonly referred to as acridine mustard, is a compound of significant interest in the field of medicinal chemistry due to its potential applications in cancer therapy and its biological activity against various pathogens. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H30Cl4N4O2

- CAS Number : 38915-22-9

- Molecular Weight : 0 (not specified)

Acridine mustard acts primarily through alkylation of DNA, which leads to the formation of cross-links between DNA strands. This mechanism interferes with DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The compound's structure allows it to intercalate into the DNA helix, further complicating cellular processes.

Antitumor Activity

Research indicates that acridine mustard exhibits potent antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound has been observed to induce cell cycle arrest and apoptosis in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | DNA cross-linking and apoptosis |

| MCF-7 (Breast Cancer) | 1.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 0.8 | Induction of reactive oxygen species |

Antiviral Activity

Acridine mustard has also been studied for its antiviral properties. It has demonstrated efficacy against several viruses by inhibiting viral replication and interfering with viral protein synthesis.

| Virus | Activity | Reference |

|---|---|---|

| HIV | Inhibits replication | |

| Influenza Virus | Reduces viral load | |

| Herpes Simplex Virus | Antiviral activity observed |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with acridine mustard showed a partial response rate of 30%. Patients experienced manageable side effects, primarily hematological toxicity.

- Antiviral Efficacy Study : In a study assessing the impact of acridine mustard on HIV-infected cells, a significant reduction in viral load was noted after treatment, suggesting its potential as an adjunct therapy in HIV management.

Safety and Toxicology

Acridine mustard is classified as a hazardous agent due to its potential carcinogenicity and toxicity upon exposure. It is harmful via ingestion, inhalation, and skin absorption, with an LDLo (lowest published lethal dose) of 5 mg/kg in mice . Safety precautions are essential when handling this compound in laboratory settings.

Q & A

Q. What are the established synthetic routes for preparing 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride?

Methodological Answer: The compound is typically synthesized via multi-step nucleophilic substitution and alkylation reactions. Key precursors include 6,9-dichloro-2-methoxyacridine , which reacts with ethylenediamine derivatives under controlled conditions. For example:

Q. Critical Considerations :

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- UV-Vis Spectrophotometry : Confirm λmax in ethanol (e.g., 365 nm for acridine derivatives) to assess conjugation .

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (δ 3.8–4.0 ppm), chloroethylamine (δ 2.5–3.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 473.2 for C21H27Cl2N3O) .

- Elemental Analysis : Confirm Cl content (theoretical ~24.5% for dihydrochloride) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediate stability and transition states .

- Solvent Effect Analysis : Predict solvation energies using COSMO-RS to select optimal solvents (e.g., DMF vs. THF) for alkylation steps .

- Machine Learning : Train models on reaction yield data to identify key variables (e.g., temperature, molar ratios) for optimization .

Q. Example Workflow :

Simulate reaction pathways using Gaussian or ORCA.

Validate predictions with small-scale experiments.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

- Comparative Studies : Benchmark against structurally related acridines (e.g., Quinacrine) to assess structure-activity relationships .

Case Study :

Discrepancies in cytotoxicity data may arise from variations in cell line viability assays. Validate using orthogonal methods (e.g., ATP luminescence vs. MTT) .

Q. What strategies are effective for improving the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Optimization : Maintain solutions at pH 3–4 (HCl-adjusted) to prevent dehydrochlorination .

- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) for long-term storage .

- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.